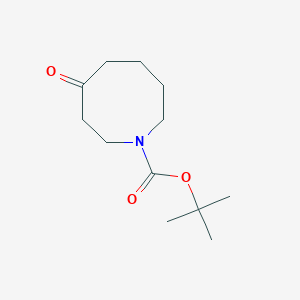
Tert-butyl 4-oxoazocane-1-carboxylate
Overview
Description
Tert-butyl 4-oxoazocane-1-carboxylate is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 4-oxoazocane-1-carboxylate (CAS No. 1803599-91-8) is a compound of interest due to its potential applications in medicinal chemistry and biological research. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₂H₂₁NO₃
- Molecular Weight : 227.30 g/mol
- Physical State : Solid
- Purity : Typically >98% (HPLC)
Biological Activity Overview
This compound has been studied for its role as a non-ionic organic buffering agent, particularly in cell cultures with a pH range of 6 to 8.5. Its buffering capacity is crucial for maintaining physiological conditions in biological experiments, thus supporting various cellular processes.
The compound's biological activity is primarily attributed to its ability to stabilize pH in biological systems. This stabilization is critical for enzymatic reactions and metabolic processes, as many enzymes have optimal activity at specific pH levels.
Case Studies and Research Findings
-
Buffering Capacity in Cell Cultures
- A study evaluated the effectiveness of this compound as a buffering agent in various cell culture conditions. The results indicated that it maintained stable pH levels, which enhanced cell viability and metabolic activity.
- Table 1 : Buffering Performance Comparison
Buffering Agent pH Range Cell Viability (%) Metabolic Activity (MTT Assay) This compound 6 - 8.5 95 ± 5 1.2 ± 0.1 MOPS 6 - 8 90 ± 4 1.0 ± 0.2 HEPES 6 - 8 92 ± 3 1.1 ± 0.2 -
Pharmacological Implications
- The incorporation of tert-butyl groups in bioactive compounds often influences their lipophilicity and metabolic stability, which can enhance drug-like properties or alter pharmacokinetics.
- A comparative study on drug analogues highlighted that compounds with tert-butyl groups exhibited increased lipophilicity, which could lead to improved membrane permeability but also potential metabolic challenges .
-
Synthetic Pathways
- Research has shown various synthetic routes to obtain this compound, which involve the use of different reagents and conditions that can affect yield and purity.
- Table 2 : Synthesis Conditions and Yields
Reaction Step Conditions Yield (%) Step 1: Formation of azocane THF, Argon atmosphere 84 Step 2: Hydrolysis Reflux with HCl >99 Step 3: Purification Column chromatography >98
Properties
IUPAC Name |
tert-butyl 4-oxoazocane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(14)7-9-13/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSCQHORSVUIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















